

# An In-depth Technical Guide to a Substituted Benzoate Ester

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## Compound of Interest

Compound Name: *Ethyl 4-ethoxy-3,5-dipropylbenzoate*

CAS No.: 100482-26-6

Cat. No.: B3044825

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A Note on the Target Compound: Initial searches for "**Ethyl 4-ethoxy-3,5-dipropylbenzoate**" did not yield a registered CAS number or any published literature, suggesting it is not a well-characterized compound.[1] To fulfill the request for a comprehensive technical guide, this document will focus on the closely related and well-documented compound Ethyl 4-ethoxybenzoate (CAS No. 23676-09-7). This molecule shares the core ethyl benzoate structure with an ethoxy substitution, making it a relevant and instructive model for researchers, scientists, and drug development professionals.

## Technical Guide: Ethyl 4-ethoxybenzoate (CAS No. 23676-09-7)

Abstract: This guide provides a detailed technical overview of Ethyl 4-ethoxybenzoate, a benzoate ester with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] It serves as a valuable building block in organic synthesis. [3] This document covers its physicochemical properties, established synthesis protocols, analytical characterization methods, and known applications, offering both theoretical grounding and practical insights for laboratory and development settings.

## Introduction and Chemical Identity

Ethyl 4-ethoxybenzoate, also known as 4-Ethoxybenzoic Acid Ethyl Ester, belongs to the class of organic compounds known as benzoate esters.[2] Its structure features an ethyl ester functional group and an ethoxy group at the para-position of the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.[3]

Key Identifiers:

- IUPAC Name: ethyl 4-ethoxybenzoate[4]
- CAS Number: 23676-09-7[5][6][7][8][9]
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>[5][7]
- Molecular Weight: 194.23 g/mol [5][9]
- InChI Key: HRAQMGWTPNOILP-UHFFFAOYSA-N[7]
- SMILES: CCOC1=CC=C(C=C1)C(=O)OCC[4][7]

## Physicochemical and Spectroscopic Properties

Ethyl 4-ethoxybenzoate is typically a colorless to light yellow viscous liquid or oil at room temperature.[2][10] It is characterized by a pleasant, fruity odor. The compound is soluble in organic solvents like ethanol and ether but has limited solubility in water.[10]

Table 1: Physicochemical Properties of Ethyl 4-ethoxybenzoate

Property	Value	Source(s)
Appearance	Colorless to light yellow viscous liquid/oil	[2]
Boiling Point	145-150 °C at 13 mmHg	[2][10]
Melting Point	9 °C	[2][10]
Density	1.071 g/cm <sup>3</sup>	[2][10]
Refractive Index	1.517-1.519	[2][10]
Flash Point	137 °C	[2]
Water Solubility	Not miscible or difficult to mix	[2][10]

Spectroscopic data is crucial for the unambiguous identification and characterization of Ethyl 4-ethoxybenzoate. Key spectral information is available from various public databases.

- <sup>1</sup>H NMR and <sup>13</sup>C NMR: Detailed NMR spectra are available for reference, allowing for the structural elucidation and purity assessment of synthesized samples.[4]
- Mass Spectrometry: The mass spectrum of Ethyl 4-ethoxybenzoate provides information on its molecular weight and fragmentation pattern under electron ionization.[4][11]
- Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for the ester carbonyl group (C=O), the C-O bonds of the ester and ether, and the aromatic ring.[4][12]

## Synthesis of Ethyl 4-ethoxybenzoate

The synthesis of Ethyl 4-ethoxybenzoate can be achieved through several established methods. A common and efficient laboratory-scale synthesis involves the esterification of 4-ethoxybenzoic acid with ethanol, often catalyzed by a strong acid. Another prevalent method is the Williamson ether synthesis followed by esterification. A one-pot synthesis starting from p-hydroxybenzoic acid is also documented.

This classic method involves reacting 4-ethoxybenzoic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid, to drive the equilibrium towards the

formation of the ethyl ester.

A highly efficient method involves the simultaneous etherification and esterification of p-hydroxybenzoic acid using diethyl sulfate in the presence of a base.<sup>[2]</sup> This approach is advantageous as it starts from a more readily available precursor.

#### Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a documented procedure.<sup>[2]</sup>

#### Materials and Reagents:

- p-Hydroxybenzoic acid
- Diethyl sulfate
- Xylene (solvent)
- 35% aqueous Sodium Hydroxide (NaOH) solution
- Deionized water
- 2% aqueous NaOH solution

#### Procedure:

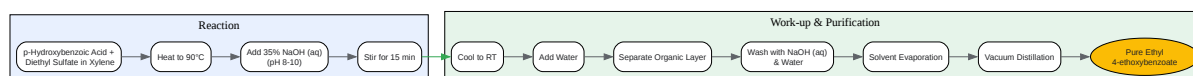
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pH electrode, charge p-hydroxybenzoic acid (0.108 mol) and diethyl sulfate (0.353 mol) in xylene (75 mL).
- **Reaction Execution:** Heat the mixture to 90°C with stirring.
- **Base Addition:** Slowly add a 35% aqueous NaOH solution dropwise over approximately 90 minutes, maintaining the pH of the reaction mixture between 8 and 10.
- **Reaction Monitoring:** After the addition of NaOH is complete, continue stirring for an additional 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Cool the reaction mixture to room temperature and add 75 mL of water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the upper organic phase (containing the product) from the lower aqueous phase.
- Washing: Wash the organic phase sequentially with 75 mL of a 2% NaOH solution and then with 75 mL of water.
- Isolation: Remove the solvent (xylene) from the organic phase by rotary evaporation to yield the crude Ethyl 4-ethoxybenzoate.
- Purification: The crude product can be further purified by vacuum distillation.

#### Rationale for Experimental Choices:

- Excess Diethyl Sulfate: Using an excess of the alkylating and esterifying agent ensures the complete conversion of the starting material.
- pH Control: Maintaining the pH in the 8-10 range is crucial. A lower pH would not sufficiently deprotonate the phenolic hydroxyl group for etherification, while a higher pH could lead to the hydrolysis of the ester product.
- Xylene as Solvent: Xylene is a suitable high-boiling, non-polar solvent that is immiscible with water, facilitating the separation and work-up process.

Diagram 1: Synthesis Workflow of Ethyl 4-ethoxybenzoate



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Caption: One-pot synthesis of Ethyl 4-ethoxybenzoate.

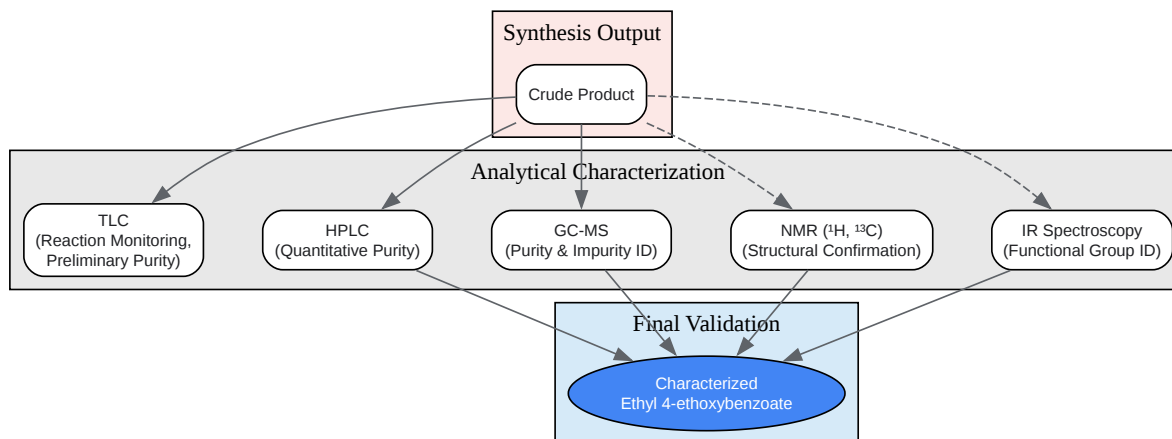
## Analytical Characterization

To ensure the purity and confirm the identity of synthesized Ethyl 4-ethoxybenzoate, a combination of chromatographic and spectroscopic techniques is employed.

Standard Analytical Workflow:

- Thin Layer Chromatography (TLC): A rapid and inexpensive method to monitor the progress of the synthesis and assess the purity of the crude product.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components of a mixture and provides mass spectra for their identification. It is highly effective for determining the purity of Ethyl 4-ethoxybenzoate and identifying any byproducts. [\[4\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is used for quantitative analysis to determine the precise purity of the final product. [\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure of the compound. [\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, such as the ester carbonyl and ether linkages. [\[12\]](#)

Diagram 2: Analytical Workflow for Quality Control



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Caption: Quality control workflow for Ethyl 4-ethoxybenzoate.

## Applications and Significance

Ethyl 4-ethoxybenzoate serves as a key intermediate in various sectors of the chemical industry.

- **Pharmaceutical Synthesis:** It is a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] While specific drug syntheses involving this exact molecule are proprietary, substituted benzoates are a common scaffold in drug discovery.
- **Agrochemicals:** This compound can be used in the formulation of agrochemicals, potentially enhancing their performance.[3]
- **Dyestuffs:** It is also utilized in the synthesis of dyes.[2]
- **Organic Synthesis:** In a broader context, it is a valuable intermediate for introducing the 4-ethoxybenzoyl moiety into larger molecules.[3]

- Antimicrobial Research: Some studies suggest that Ethyl 4-ethoxybenzoate has antimicrobial properties, inhibiting bacterial growth by interfering with DNA synthesis.

The presence of both an ether and an ester group provides two reactive sites that can be selectively manipulated, offering flexibility in the design of synthetic routes for novel compounds.

## Safety and Handling

Ethyl 4-ethoxybenzoate is considered a combustible liquid.<sup>[2]</sup> Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents.<sup>[2][10]</sup> For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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